N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide
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Overview
Description
N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide is an organic compound that features a benzamide core with a methoxyphenyl and morpholinyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide typically involves the reaction of 4-methoxyphenethylamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the amine group of 4-methoxyphenethylamine and the carbonyl group of benzoyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]amine.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-methoxyphenethylamine: A precursor in the synthesis of N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide.
N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide: A structural isomer with different substitution patterns.
2-methoxy-5-((phenylamino)methyl)phenol: Another compound with a methoxyphenyl group and amine functionality.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and morpholinyl substituents contribute to its potential as a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C20H24N2O3 |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]benzamide |
InChI |
InChI=1S/C20H24N2O3/c1-24-18-9-7-16(8-10-18)19(22-11-13-25-14-12-22)15-21-20(23)17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3,(H,21,23) |
InChI Key |
BTGBSHGUXQFEDM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2)N3CCOCC3 |
Origin of Product |
United States |
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